(3-Ethoxy-2-methoxyphenyl)methanamine
Description
(3-Ethoxy-2-methoxyphenyl)methanamine is a substituted phenylmethanamine derivative featuring a benzene ring with a methoxy group at the 2-position, an ethoxy group at the 3-position, and a methanamine (CH$2$NH$2$) group. The molecular formula is C${10}$H${15}$NO$_2$, with a molecular weight of 181.23 g/mol.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3-ethoxy-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H15NO2/c1-3-13-9-6-4-5-8(7-11)10(9)12-2/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
VJZCZHYZRMVTPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-2-methoxyphenyl)methanamine typically involves the reaction of 3-ethoxy-2-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography to ensure completion.
Industrial Production Methods: In an industrial setting, the production of (3-Ethoxy-2-methoxyphenyl)methanamine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line monitoring systems can help optimize reaction conditions and scale up the production.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-2-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The ethoxy and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 3-Ethoxy-2-methoxybenzaldehyde or 3-ethoxy-2-methoxybenzoic acid.
Reduction: 3-Ethoxy-2-methoxyphenylmethanol or 3-ethoxy-2-methoxyphenylamine.
Substitution: Various halogenated derivatives of the original compound.
Scientific Research Applications
(3-Ethoxy-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Ethoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: Ethoxy vs. Positional Isomerism: The 2-methoxy-3-ethoxy substitution may induce steric hindrance, altering binding affinities compared to para-substituted analogs like mescaline .
Chain Length :
- Methanamine (CH$2$NH$2$) derivatives generally exhibit shorter retention times in biological systems than ethanamine (CH$2$CH$2$NH$_2$) or amphetamine derivatives. For example, 3-methoxyamphetamine’s longer chain enhances CNS activity .
Biological Activity :
- Enzyme Inhibition : (5-Phenylfuran-2-yl)methanamine derivatives with urea linkers show potent SIRT2 inhibition, suggesting that substituent chemistry (e.g., carboxyl groups) is critical for activity . The target compound lacks such moieties, implying distinct targets.
- Receptor Interactions : Mescaline’s 3,4,5-trimethoxy pattern is optimal for 5-HT$_{2A}$ activation, whereas the target compound’s ortho/meta substitution may favor different receptor profiles .
Safety and Toxicity :
- While direct data are unavailable, (2,4,6-Trimethoxyphenyl)methanamine analogs are associated with hazards like skin irritation (H315) and respiratory toxicity (H335) . The ethoxy group in the target compound may exacerbate these risks due to increased lipophilicity.
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